

OX04528: A Comparative Guide to a Highly Potent and Selective GPR84 Agonist

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Compound of Interest

Compound Name: OX04528
Cat. No.: B15607985

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the G protein-coupled receptor 84 (GPR84) agonist, **OX04528**, with other known GPR84 agonists. The information presented herein is intended to assist researchers in evaluating the suitability of **OX04528** for their studies by providing a comprehensive overview of its selectivity, potency, and signaling bias, supported by experimental data and protocols.

Introduction to OX04528

OX04528 is a novel, highly potent, and orally bioavailable agonist for GPR84, a receptor implicated in various inflammatory and immunological processes. A key characteristic of **OX04528** is its pronounced G protein signaling bias. It effectively activates the G α i pathway, leading to the inhibition of cyclic adenosine monophosphate (cAMP) production, without engaging the β -arrestin pathway, which is often associated with receptor desensitization and internalization.

Selectivity Profile of OX04528

OX04528 has demonstrated high selectivity for GPR84. While comprehensive screening data against a full panel of G protein-coupled receptors (GPCRs) for **OX04528** is not publicly available, the parent compound of its series, DL-175, was screened against 168 human GPCRs and showed a high degree of selectivity. Specific testing of **OX04528** has confirmed its inactivity at the free fatty acid receptors FFA1 and FFA4, as well as the cannabinoid receptor

CB2.[1] This high selectivity minimizes the potential for off-target effects, making it a precise tool for studying GPR84 function.

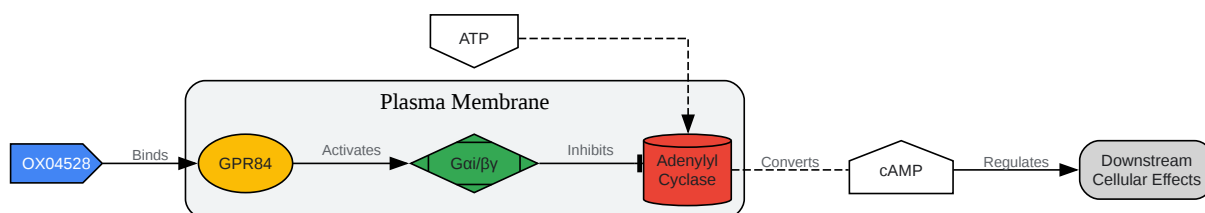
Comparison with Alternative GPR84 Agonists

To provide a clear perspective on the pharmacological profile of **OX04528**, the following table compares its activity with other commonly studied GPR84 agonists: 6-n-octylaminouracil (6-OAU), ZQ-16, and LY-237.

Compound	Target	Assay Type	Potency (EC50/IC50)	Signaling Pathway	Selectivity Notes	Reference
OX04528	GPR84	cAMP Inhibition	5.98 pM	Gαi (biased)	Inactive at FFA1, FFA4, CB2	[1]
GPR84	β-arrestin Recruitment	> 80 μM	No recruitment	[1]		
6-OAU	GPR84	PI Assay	105 nM	Gαi and β-arrestin	-	[2]
GPR84	[³⁵ S]GTPγS Binding	512 nM	Gαi	[2]		
ZQ-16	GPR84	Calcium Mobilization	139 nM	Gαi	No activity at GPR40, GPR41, GPR119, GPR120	
LY-237	GPR84	cAMP Inhibition	0.189 nM	Gαi	-	[3]

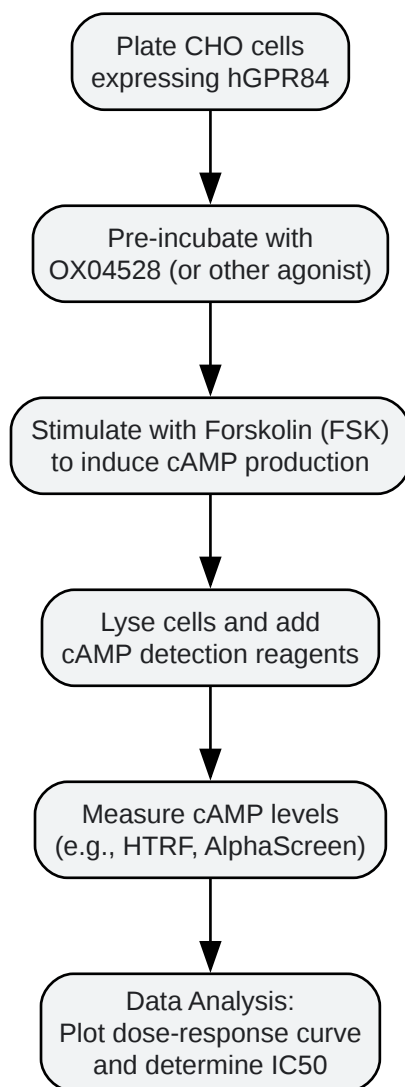
Signaling Pathway and Experimental Workflow

To facilitate a deeper understanding of the experimental context, the following diagrams illustrate the GPR84 signaling pathway and a typical workflow for assessing agonist-induced cAMP inhibition.



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GPR84 Gαi Signaling Pathway



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Workflow for cAMP Inhibition Assay

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the protocols for the key assays used to characterize **OX04528**.

cAMP Inhibition Assay

This assay quantifies the ability of an agonist to inhibit the production of cAMP, typically stimulated by forskolin, via the Gai pathway.

- **Cell Culture:** Chinese Hamster Ovary (CHO) cells stably expressing human GPR84 (CHO-hGPR84) are cultured in appropriate media and seeded into 384-well plates.
- **Compound Treatment:** Cells are pre-incubated with serial dilutions of the test compound (e.g., **OX04528**) for a defined period.
- **Stimulation:** Forskolin is added to all wells (except for the negative control) to a final concentration of 25 μ M to stimulate adenylyl cyclase and induce cAMP production. The plates are then incubated.
- **Lysis and Detection:** The cells are lysed, and cAMP levels are measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen assay. These assays are based on a competitive immunoassay principle.
- **Data Analysis:** The signal is inversely proportional to the intracellular cAMP concentration. The data is normalized to controls and a dose-response curve is generated to calculate the half-maximal inhibitory concentration (IC₅₀).

β -Arrestin Recruitment Assay

This assay determines if agonist binding to the GPCR leads to the recruitment of β -arrestin, a key event in receptor desensitization and an indicator of a separate signaling pathway.

- **Cell Culture:** CHO cells stably co-expressing GPR84 and a β -arrestin fusion protein (e.g., CHO- β -arrestin-hGPR84) are used. The assay often employs enzyme fragment complementation (EFC) technology, where GPR84 is tagged with a small enzyme fragment and β -arrestin with a larger, complementing fragment.
- **Compound Treatment:** Cells are treated with serial dilutions of the test compound.
- **Recruitment and Signal Generation:** Agonist-induced recruitment of β -arrestin to the receptor brings the two enzyme fragments into close proximity, forming an active enzyme.
- **Detection:** A substrate is added that is hydrolyzed by the active enzyme to produce a chemiluminescent signal.

- **Data Analysis:** The luminescent signal is measured, and a dose-response curve is plotted to determine the half-maximal effective concentration (EC50) for β -arrestin recruitment. For **OX04528**, no significant signal is detected up to a concentration of 80 μ M.[1]

Conclusion

OX04528 stands out as a highly potent and selective GPR84 agonist with a strong bias towards G α i signaling. Its picomolar potency in inhibiting cAMP production, coupled with a lack of β -arrestin recruitment and high selectivity against other tested GPCRs, makes it an exceptional tool for elucidating the physiological and pathological roles of GPR84. This comparative guide provides researchers with the necessary data and experimental context to confidently incorporate **OX04528** into their research endeavors.

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